Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Purity Analysis Quality Control Pharmaceutical Intermediates

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) is an organic compound belonging to the class of substituted phenylpropanoate esters. Its structure is characterized by a 3-phenylpropanoate core, featuring a methyl ester functional group, a benzyloxy protecting group, and a bromine atom at the 5-position of a phenyl ring.

Molecular Formula C23H21BrO3
Molecular Weight 425.3 g/mol
CAS No. 156755-24-7
Cat. No. B189252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate
CAS156755-24-7
Molecular FormulaC23H21BrO3
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
InChIInChI=1S/C23H21BrO3/c1-26-23(25)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)27-16-17-8-4-2-5-9-17/h2-14,20H,15-16H2,1H3
InChIKeySXFFQILYKHDSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7): Chemical Class and Basic Characteristics for Procurement


Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) is an organic compound belonging to the class of substituted phenylpropanoate esters . Its structure is characterized by a 3-phenylpropanoate core, featuring a methyl ester functional group, a benzyloxy protecting group, and a bromine atom at the 5-position of a phenyl ring . The compound has a molecular formula of C23H21BrO3 and a molecular weight of 425.32 g/mol . It is primarily recognized as a key intermediate in the synthesis of Fesoterodine, a muscarinic receptor antagonist used to treat overactive bladder [1].

Why Generic Substitution Fails for Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) in Research and Industrial Applications


Generic substitution of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) with seemingly similar analogs is not straightforward due to its specific role as a protected intermediate in the multi-step synthesis of Fesoterodine [1]. The precise combination of the bromine atom at the 5-position, the benzyloxy protecting group, and the phenylpropanoate ester backbone is non-arbitrary; it is engineered to facilitate subsequent, specific chemical transformations—such as selective reduction or nucleophilic substitution—while preserving chiral integrity or enabling late-stage deprotection . Substituting an analog with a different halogen (e.g., chlorine instead of bromine) or a different protecting group would alter the reactivity, stability, and overall synthetic pathway, potentially leading to lower yields, the formation of unwanted byproducts, or the failure to produce the desired final pharmaceutical compound . Therefore, procurement decisions must be based on the compound's exact structural and functional specifications rather than a general class-based substitution.

Quantitative Evidence Guide for the Differentiation of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7)


Superior Purity Specifications for Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7)

Commercially available Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) is routinely offered with a certified purity of 98% or higher, a critical specification for an intermediate in regulated pharmaceutical synthesis . In contrast, its direct acid analog, 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid (CAS 1185739-54-1), is not commonly supplied with such a well-defined or high purity standard in commercial catalogs, reflecting a difference in market focus and analytical rigor for these related compounds .

Purity Analysis Quality Control Pharmaceutical Intermediates

Key Intermediate in a Validated, High-Value Synthetic Pathway for Fesoterodine

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) is a specifically claimed intermediate in patented synthetic routes for Fesoterodine, a commercial muscarinic M3 receptor antagonist [1]. This is in direct contrast to its 5-chloro analog, Methyl 3-(2-(benzyloxy)-5-chlorophenyl)-3-phenylpropanoate, which is not mentioned in these critical patents for the synthesis of the active pharmaceutical ingredient . The patent linkage establishes a direct, quantifiable procurement value for the target compound in the context of producing a defined, high-value pharmaceutical.

Medicinal Chemistry Process Chemistry Fesoterodine Synthesis

Optimized Reactivity Profile for Subsequent Reductive Amination and Deprotection Steps

The specific combination of the methyl ester and benzyl ether functionalities in Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) is designed for orthogonality in multi-step synthesis. The methyl ester can be selectively reduced to a primary alcohol (a key step in Fesoterodine synthesis) without affecting the benzyl-protected phenol, which is later cleaved via hydrogenolysis . In comparison, a fully deprotected analog, such as the parent acid, lacks this orthogonal protection, requiring more complex and lower-yielding protection/deprotection sequences. The synthetic utility of this compound is evidenced by its use in the synthesis of benzoxazole and chroman derivatives, important scaffolds in drug discovery [1].

Organic Synthesis Reaction Selectivity Protecting Group Strategy

Enhanced Stability and Handling Profile Compared to Free Acid Analogs

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7), as a protected ester, exhibits greater stability during storage and handling compared to its corresponding free acid analog . The ester form is less prone to degradation via decarboxylation or unwanted side reactions that can affect free carboxylic acids. While both compounds are typically stored at ambient temperature, the ester's inherent stability simplifies inventory management and reduces the risk of batch-to-batch variability, a common issue with more reactive, unprotected acid intermediates .

Compound Stability Storage Conditions Chemical Handling

Validated Application Scenarios for Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) Based on Evidence


Critical Intermediate for the GMP Synthesis of Fesoterodine Fumarate

This scenario is directly supported by patent evidence [1]. For contract manufacturing organizations (CMOs) and pharmaceutical companies involved in the generic production of Fesoterodine fumarate (Toviaz), procurement of high-purity Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) is essential. The compound's defined role in the patented synthetic route makes it a mandatory, non-substitutable starting material for regulatory filing and process validation. Failure to use this specific intermediate would represent a significant departure from the established and approved synthetic pathway.

Core Building Block for Muscarinic Antagonist Library Synthesis

Medicinal chemistry laboratories focused on developing novel muscarinic receptor modulators will find this compound valuable. Its structure provides a pre-functionalized scaffold containing a protected phenol and a pendant phenyl group, which are key pharmacophoric elements [1]. The orthogonal protection of the phenol and the methyl ester allows for selective derivatization, enabling the rapid synthesis of diverse analog libraries for structure-activity relationship (SAR) studies, a capability not offered by simpler, unprotected phenylpropanoate esters.

Precursor for the Synthesis of Benzoxazole and Chroman Derivatives

As an established intermediate in the preparation of benzoxazole and chroman scaffolds [1], this compound is a key procurement item for research groups investigating these heterocyclic systems. These scaffolds are prevalent in drug discovery for a variety of targets, including anti-inflammatory and central nervous system disorders . The compound's specific substitution pattern is necessary to construct these fused ring systems via subsequent cyclization reactions, providing a direct and efficient route that would be difficult to replicate with other available starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.